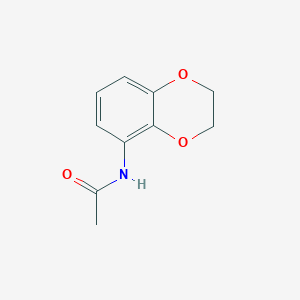
N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide is a chemical compound that belongs to the class of benzodioxane derivatives. Benzodioxanes are a group of isomeric chemical compounds with the molecular formula C8H8O2 . These compounds are known for their diverse applications in medicinal, agricultural, and synthetic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide typically involves the amidation of benzo[1,4]dioxane derivatives. One common method is the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters, mediated by CuI and NaHCO3 in acetonitrile . The room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily affords the corresponding salicylamides in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinones, while reduction may produce benzodioxane derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, such as anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an immunosuppressive agent.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act on microtubules and their component protein, tubulin, causing mitotic blockade and cell apoptosis by modulating microtubule assembly . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide include:
1,4-Benzodioxane: A parent compound with various derivatives used in pharmaceuticals.
1,3-Benzodioxane: Another isomer with applications in medicinal and synthetic chemistry.
1,2-Benzodioxane: An isomer with distinct chemical properties and applications.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H11NO3 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-8-3-2-4-9-10(8)14-6-5-13-9/h2-4H,5-6H2,1H3,(H,11,12) |
InChI-Schlüssel |
DXLDFWAWEWOKIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C2C(=CC=C1)OCCO2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














